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Introduction

Closantel, a salicylanilide anthelmintic, emerged in the late 1970s and early 1980s as a
significant advancement in the control of parasitic infections in livestock, particularly against
liver flukes and blood-feeding nematodes.[1] Its novel mode of action and favorable
pharmacokinetic profile distinguished it from other anthelmintics of the era. This technical guide
provides an in-depth overview of the foundational research that established the anthelmintic
properties of closantel, focusing on its mechanism of action, efficacy, and pharmacokinetic
characteristics as understood during its early development.

Core Mechanism of Action: Uncoupling of Oxidative
Phosphorylation

Early investigations into the biochemical effects of closantel identified its primary mechanism of
action as the uncoupling of oxidative phosphorylation in parasite mitochondria.[2][3] As a
protonophore, closantel disrupts the proton gradient across the inner mitochondrial membrane,
which is essential for the synthesis of adenosine triphosphate (ATP).[2] This disruption leads to
a rapid depletion of the parasite's energy reserves, causing paralysis and death.[2]

Morphological and biochemical studies on Fasciola hepatica treated with closantel revealed
ultrastructural changes in the mitochondria of the parasite's absorptive tissues, such as the
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intestine and tegument.[4] In vitro studies demonstrated that closantel inhibits mitochondrial
phosphorylation in F. hepatica and uncouples oxidative phosphorylation from electron transport

in rat liver mitochondria.[4]
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Diagram 1: Mechanism of Action of Closantel as a Protonophore.

Pharmacokinetic Profile

Early pharmacokinetic studies in sheep and cattle were crucial in defining the optimal
administration routes and dosage regimens for closantel. These studies, often utilizing 14C-
labelled closantel, revealed its high bioavailability, strong binding to plasma proteins, and long
elimination half-life.

Experimental Protocol: Pharmacokinetic Study in Sheep

A representative experimental design from early studies is outlined below:
e Animal Model: Two groups of sheep.
e Drug Administration:

o Group 1: A single oral dose of 10 mg/kg body weight of 14C-closantel.
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o Group 2: A single intramuscular dose of 5 mg/kg body weight of 14C-closantel.

o Sample Collection: Blood, urine, and fecal samples were collected at predetermined
intervals.

e Analysis: High-Performance Liquid Chromatography (HPLC) was used to determine the
concentrations of closantel and its metabolites in the collected samples.[4]
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Diagram 2: Experimental Workflow for a Pharmacokinetic Study of Closantel in Sheep.

Quantitative Pharmacokinetic Data in Sheep and Cattle

© 2025 BenchChem. All rights reserved. 4/9 Tech Support


https://www.benchchem.com/product/b7856434?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7856434?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

The following table summarizes key pharmacokinetic parameters of closantel in sheep and
cattle from early research.

Parameter Sheep Cattle Reference
Oral Dose 10 mg/kg - [5]
Parenteral Dose 5 mg/kg 5 mg/kg [415]
Time to Peak Plasma

8 - 48 hours 2 - 4 days [4115]
Level (Tmax)
Peak Plasma Level

45 - 55 pg/mL ~45 pug/mL [4][5]
(Cmax)
Elimination Half-life 2 - 3 weeks - [5]
Plasma Protein )

o >99% (to albumin) - [5]
Binding
) ~90% in feces, ~0.5%

Excretion o - [4]

in urine

Poorly metabolized;
Metabolism mainly to 3- and 5- - [4]

monoiodoclosantel

Anthelmintic Efficacy

Early clinical and experimental trials demonstrated the high efficacy of closantel against a
range of important parasites in livestock.

Efficacy Against Fasciola hepatica (Liver Fluke)

Closantel proved to be highly effective against both mature and immature stages of Fasciola
hepatica.

Experimental Protocol: Efficacy Against Induced F.
hepatica Infection in Calves
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e Animal Model: Parasite-free calves.
« Infection: Calves were artificially infected with F. hepatica metacercariae.
e Treatment Groups:

o Treatment Group: Administered a combination of ivermectin (200 pg/kg) and closantel (5
mg/kg) via injection at a specific time post-infection (e.g., 9 or 12 weeks).

o Control Group: Remained untreated.

» Efficacy Assessment: Calves were euthanized at a set time post-treatment, and the number
of flukes in the liver was counted. Efficacy was calculated by comparing the fluke counts in
the treated and control groups.[6]

Quantitative Efficacy Data Against F. hepatica and Other
Parasites
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Parasite Dose and .
. Host Efficacy Reference
Species Route
Fasciola
hepatica (9- Cattle 5 mg/kg injection  94.5% - 99.2% [6]
week-old)
Fasciola
hepatica (12- Cattle 5 mg/kg injection  98.4% - 99.5% [6]
week-old)
Haemonchus Significant
Sheep - ) [7]
contortus reduction
Ostertagia o
i Cattle 5 mg/kg injection  100% [6]
ostertagi
Cooperia L
Cattle 5 mg/kg injection  84.9% - 99.4% [6]
oncophora
Ancylostoma 7.5 mg/kg
. Dogs — 99% [8]
caninum (adult) injection
Ancylostoma 10 mg/kg
. Dogs o 98% [8]
caninum (adult) injection

Early Observations on Resistance

While closantel was highly effective, early reports of resistance, particularly in Haemonchus

contortus, emerged, highlighting the importance of responsible anthelmintic use. Reports from

South Africa and Australia in the 1980s documented cases of closantel resistance in this

nematode species in sheep.[9]

Conclusion

The early research on closantel laid a robust foundation for its long-standing use in veterinary

medicine. The elucidation of its unique mechanism of action, the characterization of its

pharmacokinetic properties, and the demonstration of its high efficacy against key parasites

were pivotal achievements. This foundational knowledge not only established closantel as a
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valuable tool for parasite control but also continues to inform strategies for its sustainable use
and the development of new anthelmintic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426
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